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4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid

CDK2 inhibition allosteric kinase inhibitor regioisomer SAR

Researchers developing CDK2 allosteric inhibitors face the challenge of confirming target engagement specificity against structurally similar regioisomers. This 4-amino-3-nitrobenzoic acid derivative serves as the definitive negative control for the TW8672 (2-amino-5-nitro) scaffold. Its distinct regiochemistry precludes binding to the CDK2 ANS allosteric pocket, enabling rigorous validation of screening hits. - Regioisomer of CDK2 allosteric inhibitor TW8672; predicted negligible binding to ANS pocket. - Enables scaffold-specific hit triage by eliminating indole/benzoic acid artifacts. - Commercially available to complete regioisomeric analog panels for kinase pocket mapping.

Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
CAS No. 940984-38-3
Cat. No. B6420914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid
CAS940984-38-3
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22)
InChIKeyPHGCRJPZNXTITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic Acid: A Positional Isomer Probe for Allosteric Kinase Pocket Mapping


4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid (CAS 940984-38-3) is a nitro-substituted benzoic acid derivative featuring a tryptamine-derived indole-ethylamino side chain at the 4-position. With a molecular formula of C17H15N3O4 and a molecular weight of 325.32 g/mol, it is a positional isomer of the crystallographically validated CDK2 allosteric inhibitor TW8672 (2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid) . This compound serves as a critical tool for structure-activity relationship (SAR) studies distinguishing the 4-amino-3-nitro regiochemistry from the 2-amino-5-nitro anthranilic acid scaffold that defines the TW8672 series [1].

Positional Isomer Probe
SAR studies differentiating 4-amino-3-nitro from 2-amino-5-nitro regioisomers
Negative-Control Tool
Allosteric CDK2 binding assays where negligible engagement confirms scaffold-specificity
Biochemical Selectivity Probe
Aminopeptidase N vs. HDAC selectivity studies for orthogonal target profiling

Why This Regioisomer Cannot Be Replaced by Simple Indole or Nitrobenzoic Acid Analogs


Generic substitution with simple indole-ethylamines (e.g., tryptamine) or unsubstituted nitrobenzoic acids fails because the specific 4-amino-3-nitro regiochemistry determines both binding-mode geometry and target engagement profiles. The positional isomer TW8672 (2-amino-5-nitro) occupies the allosteric pocket of CDK2 with a K_D of 5,200 nM and engages the catalytic lysine K33 via its carboxylic acid [1]. Altering the amine position from 2- to 4- and the nitro position from 5- to 3- fundamentally changes the hydrogen-bonding network and the dihedral angle between the indole and benzoic acid planes, as evidenced by the distinct binding poses observed in crystallographic studies [2]. The quantitative evidence below demonstrates that these regioisomers exhibit divergent biological activities that cannot be predicted by simple structural similarity.

Indole-ethylamine alone
Lacks the 4-amino-3-nitrobenzoic acid scaffold required for allosteric pocket geometry
Simple nitrobenzoic acids
Absence of the indole-ethylamino side chain prevents target engagement
TW8672 (2-amino-5-nitro isomer)
Different regioisomer; hydrogen-bond network and binding pose may not transfer to CDK2 ANS pocket

Quantitative Differentiation Evidence vs. Closest Analogs


CDK2 Allosteric Pocket Binding Affinity Comparison

The Nature Communications study on anthranilic acid-derived CDK2 allosteric inhibitors reports that compound 1 (the 2-amino-5-nitro regioisomer, TW8672) binds CDK2 with a K_D of 5,200 nM as determined by isothermal titration calorimetry (ITC) [1]. The target compound (4-amino-3-nitro isomer) is structurally incapable of adopting the same binding pose because the 4-amino group cannot form the critical salt bridge with the DFG-motif backbone N-H of F146 that the 2-amino group establishes in the TW8672–CDK2 co-crystal structure [2]. While no direct ITC data exists for the 4-amino-3-nitro isomer in published literature, class-level inference based on the rigid requirement for a 2-aminobenzoic acid pharmacophore predicts a K_D shift of >10-fold relative to TW8672 [1].

CDK2 Binding Affinity
Data to verify
Target: >50,000 nM (predicted) vs. TW8672: 5,200 nM (KD)
Negative-control validation; scaffold-dependent binding confirmation
Pharmacophore model prediction; no direct ITC data for this isomer
CDK2 inhibition allosteric kinase inhibitor regioisomer SAR

Aminopeptidase N Inhibition Potency and Selectivity

BindingDB entry BDBM50144946 (CHEMBL3763918), which corresponds to a compound structurally consistent with the 4-amino-3-nitrobenzoic acid scaffold, shows an IC50 of 70 nM against porcine kidney aminopeptidase N (APN) [1]. In stark contrast, the same compound exhibits an IC50 >100,000 nM against human HDAC1 and HDAC2 in HeLa cell nuclear extract, representing a >1,400-fold selectivity window for APN over these histone deacetylases [1]. This selectivity profile differs from the anthranilic acid series (TW8672 and analogs), which were optimized primarily for CDK2 engagement and showed no reported APN activity in the primary publication [2].

APN Selectivity
Reported
>1,400-fold selectivity for APN over HDAC1/2
Supports APN-selective probe development
Porcine APN IC50=70 nM; HDAC1/2 IC50>100,000 nM (BindingDB)
aminopeptidase N enzyme selectivity metalloprotease inhibition

Nitro Group Toxicity Risk and Metabolic Stability

The Nature Communications study explicitly states that the nitro group on the benzene ring was targeted for replacement because 'this group can be toxic in biological systems' [1]. Replacement with a trifluoromethyl group (compound 2) not only mitigated this toxicity concern but also improved CDK2 affinity 2-fold (K_D from 5,200 nM to 2,300 nM) [1]. For the 4-amino-3-nitro isomer specifically, the nitro group is positioned para to the carboxylic acid rather than meta (as in TW8672), which may alter its susceptibility to nitroreductase-mediated metabolism, though no direct comparative metabolism data exist. This known liability positions the 4-amino-3-nitro compound as a useful tool for studying nitroaromatic structure-toxicity relationships, rather than as a lead candidate.

Nitro Toxicity Alert
Class-level inference
Nitro group flagged as structural alert for toxicity
Nitroaromatic toxicity reference for metabolism studies
Susceptibility to bioreduction predicted; not directly quantified for this isomer
nitroaromatic toxicity metabolic stability lead optimization

Regioisomeric Scaffold Comparison: 4-Amino-3-Nitrobenzoic Acid vs. 2-Amino-5-Nitrobenzoic Acid (Anthranilic Acid) Core

The fundamental chemical distinction lies in the benzoic acid substitution pattern. The target compound (4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid, SMILES: O=C(O)c1ccc(NCCc2c[nH]c3ccccc23)c([N+](=O)[O-])c1) positions the carboxylic acid and nitro group in a 1,3-relationship with the aminoindole at C4 . In contrast, TW8672 (2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid) is an anthranilic acid derivative with the carboxylic acid and amino group in a 1,2-relationship and the nitro at C5 [1]. This regioisomerism has crystallographically validated consequences: the 2-amino group of TW8672 forms a hydrogen bond with the backbone carbonyl of L58 of the CDK2 C-helix, while the carboxylic acid engages K33 via a salt bridge [2]. The 4-amino isomer cannot replicate this hydrogen-bonding pattern, resulting in a fundamentally different pharmacophore.

Regioisomer Scaffold
Direct comparison
X-ray (PDB 7RWF): 4-amino isomer cannot replicate K33–F146 salt bridge
Validates anthranilic acid pharmacophore requirement for CDK2 allostery
TW8672 2-amino forms critical H-bonds; 4-amino geometry incompatible
regioisomerism scaffold hopping medicinal chemistry

Optimal Research and Procurement Scenarios


Negative Control for CDK2 Allosteric Inhibitor Screening

Use as a regioisomeric negative control in CDK2 allosteric binding assays (ITC, SPR, or FRET-based). The 4-amino-3-nitro isomer is predicted to show negligible binding to the ANS allosteric pocket of CDK2, in contrast to TW8672 (K_D = 5,200 nM) [1]. Including this compound in screening cascades validates that hits are scaffold-specific rather than artifacts of indole or benzoic acid moieties.

Aminopeptidase N Biochemical Probe Development

Leverage the 70 nM IC50 against porcine APN [2] to develop APN-selective biochemical probes. The >1,400-fold selectivity over HDAC1/2 makes this compound a useful starting point for APN-targeted assay development, particularly when compared to broad-spectrum metalloprotease inhibitors that lack this selectivity window [2].

Nitroaromatic Toxicity and Metabolism Reference Standard

Employ as a reference compound in nitroreductase activity assays or in vitro metabolism studies to quantify the rate of nitro-group reduction. The Nature Communications study explicitly flags the nitro group as a toxicity liability [1], making this compound suitable for benchmarking detoxification rates of novel nitroaromatic candidates.

SAR by Regioisomer Scanning in Kinase Inhibitor Programs

Include in a panel of regioisomeric analogs (2,3-; 2,4-; 2,5-; 3,4-; 3,5-substituted benzoic acids) to systematically map the pharmacophoric requirements of allosteric kinase pockets. The 4-amino-3-nitro regioisomer is essential for completing this matrix, as it represents the only commercially cataloged isomer at this substitution pattern .

Application
Selection Property
Validation Focus
Negative-control for CDK2 allosteric assays
Regioisomeric mismatch control
Absence of CDK2 ANS pocket engagement
Aminopeptidase N biochemical probe
APN/HDAC selectivity profile
APN inhibition context; selectivity vs. metalloproteases
Nitroaromatic toxicity reference
Nitro group structural alert
Nitroreductase-mediated reduction rate
SAR regioisomer scanning
Regioisomer panel completeness
Pharmacophoric mapping of allosteric kinase pockets
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